

# Application Note: Quantification of Ertugliflozin Pidolate in Human Plasma using UPLC-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ertugliflozin pidolate*

Cat. No.: *B607367*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of ertugliflozin in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method is suitable for pharmacokinetic and bioanalytical studies.

## Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.<sup>[1][2]</sup> Accurate measurement of ertugliflozin concentrations in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. This application note describes a robust UPLC-MS/MS method for the quantification of ertugliflozin in plasma, utilizing a stable isotope-labeled internal standard for enhanced accuracy and precision.<sup>[1]</sup>

## Experimental

### Materials and Reagents

- **Ertugliflozin pidolate** reference standard
- Ertugliflozin-D5 (internal standard)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Water (ultrapure)
- Human plasma (K2-EDTA)

## Instrumentation

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[\[3\]](#)

Table 1: UPLC-MS/MS Instrumental Conditions

| Parameter            | Value                                                          |
|----------------------|----------------------------------------------------------------|
| UPLC System          |                                                                |
| Column               | Kromasil-C18 (100 x 4.6 mm, 5 µm) <sup>[3]</sup> or equivalent |
| Mobile Phase A       | 0.1% Formic acid in water <sup>[4][5]</sup>                    |
| Mobile Phase B       | Acetonitrile <sup>[4][5]</sup>                                 |
| Flow Rate            | 0.4 mL/min                                                     |
| Injection Volume     | 10 µL                                                          |
| Column Temperature   | 40 °C <sup>[6]</sup>                                           |
| Autosampler Temp     | 10 °C                                                          |
| Mass Spectrometer    |                                                                |
| Ionization Mode      | Electrospray Ionization (ESI), Positive <sup>[4][5]</sup>      |
| Scan Type            | Multiple Reaction Monitoring (MRM) <sup>[4][5]</sup>           |
| Source Temperature   | 350 °C <sup>[7]</sup>                                          |
| Desolvation Gas Flow | 800 L/hr                                                       |
| Cone Gas Flow        | 50 L/hr                                                        |

Table 2: MRM Transitions and Mass Spectrometer Settings

| Analyte          | Precursor Ion (m/z) | Product Ion (m/z)                                                | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|------------------|---------------------|------------------------------------------------------------------|----------------|------------------|-----------------------|
| Ertugliflozin    | 437.2               | 329.0<br>(Quantifier) <a href="#">[4]</a><br><a href="#">[5]</a> | 0.1            | 30               | 15                    |
| 437.2            | 437.2               | 207.5<br>(Qualifier) <a href="#">[4]</a><br><a href="#">[5]</a>  | 0.1            | 30               | 25                    |
| Ertugliflozin-D5 | 442.2               | 334.3                                                            | 0.1            | 30               | 15                    |

## Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of ertugliflozin and ertugliflozin-D5 in methanol.[\[1\]](#)
- Working Standard Solutions: Perform serial dilutions of the ertugliflozin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.[\[1\]](#)
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the ertugliflozin-D5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[\[1\]](#)

## Sample Preparation Protocol

The protein precipitation method is employed for sample preparation.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Protein Precipitation Workflow for Plasma Samples.

## Method Validation

The bioanalytical method was validated according to the US FDA guidelines.[4][5]

Table 3: Summary of Method Validation Parameters

| Parameter                            | Result               |
|--------------------------------------|----------------------|
| Linearity Range                      | 1 - 1000 ng/mL[4][5] |
| Correlation Coefficient ( $r^2$ )    | > 0.99               |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL              |
| Intra-day Precision (%RSD)           |                      |
| LQC (3 ng/mL)                        | $\leq 10.9\%[5]$     |
| MQC (500 ng/mL)                      | $\leq 8.5\%$         |
| HQC (800 ng/mL)                      | $\leq 9.2\%$         |
| Inter-day Precision (%RSD)           |                      |
| LQC (3 ng/mL)                        | $\leq 13.3\%[5]$     |
| MQC (500 ng/mL)                      | $\leq 10.1\%$        |
| HQC (800 ng/mL)                      | $\leq 11.5\%$        |
| Accuracy (% Bias)                    |                      |
| LQC (3 ng/mL)                        | -5.7% to 14.6%[5]    |
| MQC (500 ng/mL)                      | -4.2% to 11.8%       |
| HQC (800 ng/mL)                      | -3.1% to 10.5%       |
| Recovery                             |                      |
| Ertugliflozin                        | 85.2% - 92.5%        |
| Ertugliflozin-D5                     | 88.1% - 94.3%        |
| Matrix Effect                        |                      |
| Ertugliflozin                        | 93.7% - 104.2%       |
| Ertugliflozin-D5                     | 95.6% - 102.8%       |
| Stability                            |                      |
| Bench-top (6 hours)                  | Stable               |

---

|                            |        |
|----------------------------|--------|
| Freeze-thaw (3 cycles)     | Stable |
| Long-term (-80°C, 30 days) | Stable |

---

## Data Analysis and Quantification

The quantification of ertugliflozin in plasma samples is based on the peak area ratio of the analyte to the internal standard.<sup>[1]</sup> A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted ( $1/x^2$ ) linear regression.<sup>[1]</sup> The concentration of ertugliflozin in the quality control and unknown samples is then determined from the regression equation.



[Click to download full resolution via product page](#)

Caption: Data Analysis and Quantification Workflow.

## Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of ertugliflozin in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it suitable for regulated bioanalytical studies. The method has been validated over a linear range of 1-1000 ng/mL and meets the acceptance criteria of the FDA guidelines for bioanalytical method validation.[4][5]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [wjpsonline.com](http://wjpsonline.com) [wjpsonline.com]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Note: Quantification of Ertugliflozin Pidolate in Human Plasma using UPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607367#ertugliflozin-pidolate-quantification-in-plasma-using-uplc-ms-ms>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)